molecular formula C12H12N4OS B294211 3-Ethyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Ethyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294211
M. Wt: 260.32 g/mol
InChI Key: COHPHJFPNWMMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . Another approach includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for yield and purity, can be applied. This may involve the use of continuous flow reactors and advanced purification techniques to scale up the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of triazole and thiadiazole rings makes it a versatile scaffold for drug design and development .

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

3-ethyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4OS/c1-3-10-13-14-12-16(10)15-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3

InChI Key

COHPHJFPNWMMRR-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC

Origin of Product

United States

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